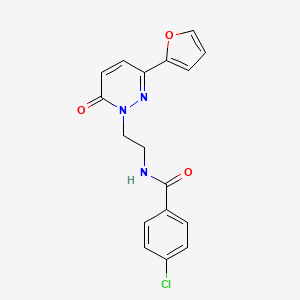

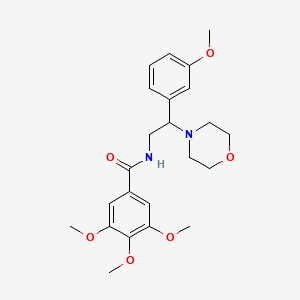

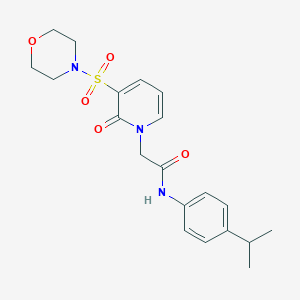

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Synthesis and Chemical Properties

- Aryltrimethylammonium Trifluoromethanesulfonates : This compound was evaluated for its ability to facilitate aromatic nucleophilic substitution reactions, particularly in the synthesis of radio-tracers like [18F]GBR 13119 for the dopamine uptake system (Haka et al., 1989).

2. Pharmacological Studies

- Piperazine Derivatives as Receptor Antagonists : The compound is related to piperazine derivatives studied for their role as 5-HT7 receptor antagonists, where several compounds demonstrated significant activity and selectivity across various serotonin receptors (Yoon et al., 2008).

- Dopamine Receptor Ligands : Modifications of similar compounds have been explored to identify structural features leading to affinity for dopamine D(3) receptors. Such studies aid in understanding the pharmacodynamics of these compounds (Leopoldo et al., 2002).

3. Radiolabeling and Imaging Applications

- Synthesis of Radiolabeled Compounds : Compounds like [18F]GBR 12909, related to the subject compound, have been synthesized for use as specific inhibitors in dopamine reuptake and as imaging agents in neurological studies (Haka & Kilbourn, 1990).

4. Biochemical Analysis

- Liquid Chromatography Derivatization : Related compounds have been used as derivatization reagents in liquid chromatography for sensitive detection and analysis (Wu et al., 1997).

5. Metabolic Studies

- In Vitro Metabolic Pathway Analysis : Studies on compounds structurally similar to 3,4-Difluoro-N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide have been conducted to understand their metabolic pathways, involving various cytochrome P450 enzymes (Hvenegaard et al., 2012).

6. Antimicrobial Activity

- Antimicrobial Properties : Some derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various microorganisms (Bektaş et al., 2007).

7. Crystal Structure Analysis

- Structural Studies and Computational Analysis : Structural confirmation and density functional theory calculations have been performed on related compounds, providing insights into their reactive sites and molecular interactions (Kumara et al., 2017).

8. Neuroimaging in Disease Research

- Serotonin Receptor Imaging in Alzheimer’s Disease : Compounds structurally related to this compound have been used as molecular imaging probes in studying serotonin receptors in Alzheimer's disease patients (Kepe et al., 2006).

Mécanisme D'action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as those containing a piperazine ring, are known to modulate the pharmacokinetic properties of drug substances . They are found in biologically active compounds for a variety of disease states .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to affect a wide range of biological activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Compounds with a piperazine ring, which this compound contains, are known to positively modulate the pharmacokinetic properties of drug substances . This suggests that the compound may have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been associated with a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Safety and Hazards

While specific safety data for this compound is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

3,4-difluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O4S/c1-29-17-5-3-16(4-6-17)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-2-7-18(21)19(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEHBDLKQGAQDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)

![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)

![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2844180.png)

![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)